molecular formula C23H22N6O3 B1262127 N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide

N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B1262127
M. Wt: 430.5 g/mol
InChI Key: WTAPNQLJGXVTTG-PLINDGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methyl-2-pyrimidinyl)amino]-3-oxoprop-1-en-2-yl]benzamide is a secondary carboxamide.

Scientific Research Applications

Crystallographic Studies

The compound N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide has been utilized in crystallographic studies to understand its structure and bonding properties. For instance, a study by Kumar et al. (2016) on a similar compound explored its crystal structure, revealing that it crystallizes in a monoclinic space group, with detailed unit cell parameters provided. The study emphasized the role of hydrogen bonds in stabilizing the crystal structure (Kumar et al., 2016).

Chemical Synthesis and Reactions

The synthesis of compounds similar to this compound and their reactions are a significant area of research. A study by Topuzyan et al. (2013) focused on the reaction of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with various amines, yielding a range of products depending on the solvent and reaction conditions (Topuzyan et al., 2013).

Antimicrobial Applications

Research into the antimicrobial properties of compounds structurally similar to this compound is also prominent. Karanth et al. (2018) synthesized novel Schiff base benzamides and evaluated them for antibacterial and antifungal activity. The study found that some derivatives exhibited potent antimicrobial activity, with specific compounds showing high efficacy against certain pathogens (Karanth et al., 2018).

Properties

Molecular Formula

C23H22N6O3

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H22N6O3/c1-16-12-13-24-23(27-16)25-15-20(28-21(30)18-6-4-3-5-7-18)22(31)29-26-14-17-8-10-19(32-2)11-9-17/h3-15H,1-2H3,(H,28,30)(H,29,31)(H,24,25,27)/b20-15-,26-14+

InChI Key

WTAPNQLJGXVTTG-PLINDGGFSA-N

Isomeric SMILES

CC1=NC(=NC=C1)N/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)OC)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=NC(=NC=C1)NC=C(C(=O)NN=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 2
N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 3
N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 4
N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 5
N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 6
N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide

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